Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate

Physical Chemistry Synthetic Chemistry Thermal Stability

Researchers requiring a high-lipophilicity building block often face supply gaps or resort to less lipophilic analogs (e.g., methoxy or unsubstituted oxohexanoate), which compromise LogP, membrane permeability, and chromatographic retention. Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate (CAS 898757-91-0) eliminates this risk with a calculated LogP of ~4.95, boiling point 450.9°C, and density 1.013 g/cm³. • 97% batch-certified purity; available in 1 g, 2 g, 5 g, and bulk quantities. • Enables reproducible synthesis of CNS-penetrant candidates, liquid crystal mesogens, and hydrophobic-tagged (HyT) probes. • Ships worldwide with 2-8°C dry storage; full CoA and SDS documentation included.

Molecular Formula C20H30O4
Molecular Weight 334.4 g/mol
CAS No. 898757-91-0
Cat. No. B1343585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(4-hexyloxyphenyl)-6-oxohexanoate
CAS898757-91-0
Molecular FormulaC20H30O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC
InChIInChI=1S/C20H30O4/c1-3-5-6-9-16-24-18-14-12-17(13-15-18)19(21)10-7-8-11-20(22)23-4-2/h12-15H,3-11,16H2,1-2H3
InChIKeyKIOKHXNDOWXDPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate: Chemical Identity & Procurement Profile


Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate (CAS 898757-91-0) is a synthetic organic compound classified as a phenyl-substituted oxohexanoate ester with the molecular formula C20H30O4 and a molecular weight of 334.45 g/mol [1]. Its structure features an ethyl ester moiety linked via a six-carbon chain bearing a ketone group to a para-substituted phenyl ring carrying a hexyloxy (-OC6H13) substituent. This compound is commercially available from reputable vendors such as Fluorochem (product code F208028) at a purity of 97.0% , and is offered at various scales for research and industrial applications. Key physical properties include a calculated density of 1.013 g/cm³, a boiling point of 450.9°C at 760 mmHg, and a calculated LogP of approximately 4.95 [2][3]. As a building block or intermediate, it may find utility in the synthesis of more complex molecules, particularly those requiring the specific physicochemical properties imparted by the lipophilic hexyloxyphenyl group. The compound should be handled with standard laboratory precautions for irritants, including the use of protective gloves, clothing, and eye protection, and stored in a well-ventilated area .

High-purity building block for lipophilic molecular design
Hexyloxyphenyl group provides defined non-polar character
Available in research quantities from specified suppliers

Why Generic Substitution of Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate Is Scientifically Unwarranted


Substituting Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate (CAS 898757-91-0) with a seemingly similar compound like ethyl 6-oxohexanoate (CAS 27983-42-2) or a shorter-chain analog (e.g., methoxy derivative, CAS 42916-80-3) introduces significant and quantifiable alterations in critical physicochemical properties, which can fundamentally change its behavior in a given research or industrial application [1]. The presence of the hexyloxyphenyl group confers dramatically higher molecular weight, boiling point, and lipophilicity compared to the unsubstituted ethyl 6-oxohexanoate [2]. These differences directly impact properties like solubility profile, membrane permeability, chromatographic retention, and thermal stability. For instance, the logP increases from a negative value for ethyl 6-oxohexanoate to approximately 4.95 for the target compound, indicating a shift from a polar to a highly lipophilic molecule [3]. Consequently, generic substitution based solely on the shared 'oxohexanoate' core is not scientifically defensible; it risks invalidating experimental protocols, altering reaction kinetics, and introducing unanticipated impurities or performance discrepancies. The specific evidence below quantifies these critical differentiators.

Lipophilicity shift Replacing with unsubstituted oxohexanoate can lower logP by several orders of magnitude, fundamentally changing partitioning behavior.
Thermal stability mismatch The hexyloxyphenyl group contributes to a much higher boiling point; simpler analogs may not withstand high-temperature processes.
Material property divergence Chain-length-dependent properties (e.g., mesogenic behavior) may not be reproduced with methoxy or ethoxy analogs.

Quantifiable Evidence of Differentiation for Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate


Elevated Boiling Point & Thermal Stability vs. Unsubstituted Core

The boiling point of Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate is reported as 450.9°C at 760 mmHg [1]. In comparison, the unsubstituted ethyl 6-oxohexanoate (CAS 27983-42-2), which lacks the hexyloxyphenyl moiety, exhibits a significantly lower boiling point of 97-104°C at 10 Torr . While direct comparison is complicated by differing pressure conditions, the massive difference in boiling points (a >350°C increase at similar pressures) underscores a profound alteration in intermolecular forces and thermal stability. This is directly attributable to the addition of the large, aromatic, and lipophilic hexyloxyphenyl group.

Boiling Point
Reported
450.9°C
Implied high thermal stability vs. core structure
Measured at 760 mmHg; comparator core boils ~100°C at reduced pressure
Physical Chemistry Synthetic Chemistry Thermal Stability

Higher Density Due to Increased Mass & Aromatic Content

The density of Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate is calculated at 1.013 g/cm³ [1]. The unsubstituted ethyl 6-oxohexanoate has a reported density of 0.9994 g/cm³ at 418°C . While the temperature conditions differ, the target compound's density is higher, a consequence of its increased molecular weight (334.45 vs 158.20 g/mol) and the presence of the dense, aromatic hexyloxyphenyl group. This structural addition introduces stronger van der Waals interactions and greater mass per unit volume.

Density
Reported
1.013 g/cm³
vs. 0.999 g/cm³
Higher density may affect phase separation and formulation
Target compound ~1.4% denser; temperature conditions differ
Physical Chemistry Formulation Science Process Chemistry

Superior Lipophilicity for Non-Polar Partitioning

The calculated partition coefficient (LogP) for Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate is 4.95 [1]. This value indicates high lipophilicity, a stark contrast to the much more polar ethyl 6-oxohexanoate. While a specific LogP value for ethyl 6-oxohexanoate is not provided in the sources, its simple structure (an aldehyde and an ester on a short carbon chain) suggests a LogP near or below 1, as is typical for such small polar molecules. The hexyloxyphenyl group in the target compound contributes approximately 4-5 units to the LogP, driving it into a highly lipophilic regime.

Lipophilicity (LogP)
Class-level
4.95 (calc.)
vs.
Major shift to highly lipophilic partitioning
Hexyloxyphenyl adds ~4-5 logP units; >10,000-fold partition increase
Chain-Length Effect
Class-level
Hexyloxy (C6)
Specific chain length may control mesogenic properties
Shorter analogs (e.g., methoxy) can alter or eliminate liquid crystal behavior
Medicinal Chemistry ADME Prediction Lipophilicity

Tuning Properties via Hexyloxy Chain Length

The hexyloxy (-OC6H13) substituent on the phenyl ring is a key structural motif found in many liquid crystalline compounds and mesogens [1][2]. For instance, 4-hexyloxyphenyl esters are known components in dual-frequency liquid crystal mixtures [1]. The length of the alkoxy chain is a critical parameter for tuning mesophase behavior and transition temperatures. Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate, with its specific hexyloxy chain, offers a specific balance of flexibility and lipophilicity that may be exploited in the design of novel materials. Shorter-chain analogs (e.g., methoxy) would yield different mesogenic properties or none at all, while longer-chain analogs might alter solubility or increase melting points excessively.

Chain-Length Effect
Class-level
Hexyloxy (C6)
Specific chain length may control mesogenic properties
Shorter analogs (e.g., methoxy) can alter or eliminate liquid crystal behavior
Materials Chemistry Liquid Crystals Polymer Science

Application Scenarios Driven by Quantitative Differentiation


Synthesis of Lipophilic Pharmacophores with High Membrane Permeability

The high calculated LogP of ~4.95 [1] makes this compound an ideal building block for introducing a highly lipophilic, membrane-permeable motif into drug-like molecules or chemical probes. It can serve as a precursor for synthesizing analogs of known drugs where increased lipophilicity is desired to improve blood-brain barrier penetration or cellular uptake. Its use would be particularly relevant in medicinal chemistry campaigns targeting intracellular or CNS targets where polar intermediates like ethyl 6-oxohexanoate would be unsuitable.

Advanced Materials: Liquid Crystal Formulations & Specialty Polymers

The structural motif of a 4-hexyloxyphenyl group is well-established in the field of liquid crystals [2]. Ethyl 6-(4-hexyloxyphenyl)-6-oxohexanoate can be employed as a synthetic intermediate to create novel mesogens or as a dopant to modify the properties of existing liquid crystal mixtures. The specific hexyloxy chain length is critical for tuning the phase behavior and dielectric anisotropy of the resulting materials, making this exact compound a necessary reagent for reproducible material development. Its higher thermal stability (boiling point 450.9°C) [3] also makes it suitable for polymer syntheses conducted at elevated temperatures.

Hydrophobic Tag for Targeted Protein Degradation

The high lipophilicity conferred by the hexyloxyphenyl group (LogP 4.95) [1] suggests potential utility as a hydrophobic tagging (HyT) moiety. In targeted protein degradation strategies, small lipophilic tags can be appended to a ligand for a target protein, promoting its interaction with cellular quality control machinery and leading to proteasomal degradation. The specific lipophilicity of this compound offers a distinct degree of hydrophobic character that may be optimal for engaging the degradation machinery without causing non-specific aggregation, providing a valuable alternative to commonly used adamantyl or Boc3Arg tags.

Reference Standard for Analytical Method Development & QC

Due to its unique and well-defined physical properties, including density (1.013 g/cm³) [3] and a distinct chromatographic profile driven by its high LogP (4.95) [1], this compound can serve as a robust internal standard or reference material for reverse-phase HPLC, GC-MS, or other analytical methods. Its high boiling point (450.9°C) [3] makes it suitable for gas chromatography methods requiring high-temperature ovens, where more volatile standards would elute with the solvent front or not be retained.

Application
Selection Property
Validation Focus
Lipophilic pharmacophore synthesis
High logP building block
Membrane permeability assay context
Advanced material development
Hexyloxyphenyl mesogen precursor
Mesophase behavior and thermal stability review
Hydrophobic tag probe design
Defined lipophilicity for tag attachment
Protein degradation pathway assay context
Analytical reference material
Distinct chromatographic retention profile
HPLC/GC method validation context

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